Trifluoro(2-methyl-2-butenyl)silane
Description
Trifluoro(2-methyl-2-butenyl)silane (CAS 51676-19-8) is a fluorinated organosilicon compound with the molecular formula C₅H₇F₃Si and the structural formula F₃SiCH₂CMe=CHMe . Its molecular weight is reported as 154 g/mol, and the unsaturated 2-methyl-2-butenyl substituent introduces an allylic system, which may enhance reactivity in crosslinking or polymerization processes. This compound is of interest in materials science, particularly for hydrophobic coatings, due to the trifluoromethyl group’s ability to impart chemical resistance and low surface energy.
Properties
Molecular Formula |
C5H9F3Si |
|---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
trifluoro(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9F3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3 |
InChI Key |
XXPNUJCCKBFOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C[Si](F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoro(2-methyl-2-butenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butenyl lithium with trifluorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are essential for optimizing the yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(2-methyl-2-butenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Trifluoro(2-methyl-2-butenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of trifluoro(2-methyl-2-butenyl)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which allows it to participate in a variety of chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Structural Analogs
(Trifluoromethyl)trimethylsilane (CAS 81290-20-2)
- Molecular Formula : C₄H₉F₃Si
- Molecular Weight : 142.195 g/mol
- Key Differences : Replaces the unsaturated 2-methyl-2-butenyl group with a trimethyl substituent. This results in a more compact, saturated structure with higher volatility.
- Applications : Primarily used as a trifluoromethylating agent in organic synthesis rather than coatings, owing to its volatility and simpler alkyl chain .
Butan-2-yloxy(trimethyl)silane (CAS 1825-66-7)
Functional Analogs in Coatings
Fluorinated silanes are widely employed in protective coatings. Below is a comparison with two sol-gel precursors from :
(3,3,3-Trifluoropropyl)trimethoxy Silane (F3)
- Structure : CF₃CH₂CH₂Si(OCH₃)₃
- Key Properties : The trifluoropropyl group provides moderate hydrophobicity, while trimethoxy groups enable sol-gel condensation for ceramic coatings.
- Applications : Used in anti-corrosion coatings for metals and functionalized geopolymers .
1H,1H-2H,2H-Perfluorooctyl Triethoxy Silane (F13)
Comparative Analysis Table
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